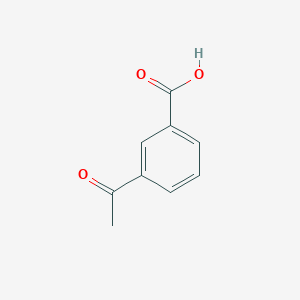

3-Acetylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2932. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZPJUSFUDUEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277572 | |

| Record name | 3-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-42-5 | |

| Record name | 3-Acetylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylbenzoic acid, a substituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a ketone group, allows for a diverse range of chemical transformations, making it a key intermediate in the preparation of various pharmaceuticals, dyes, and other specialty chemicals.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, formulation design, and prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear and concise reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [2][3] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 169-171 °C | [3] |

| Boiling Point | 342.8 °C at 760 mmHg | [3] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Solubility | Soluble in ethanol and acetone; limited solubility in water. | [1] |

| pKa | 3.83 (25 °C) | [2] |

| LogP (Computed, XLogP3) | 1.6 | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted to specific experimental setups.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[4][5]

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 169 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as the recorded range. For a pure substance, this range should be narrow (typically 1-2 °C).

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed through simple dissolution tests.[6][7]

Apparatus and Materials:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

This compound

-

Solvents: Water, Ethanol, Acetone

Procedure:

-

Place approximately 25 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the solvent to be tested (e.g., water) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution to determine if the solid has dissolved completely.

-

Record the substance as "soluble," "sparingly soluble," or "insoluble" based on the observation.

-

Repeat the procedure for other solvents (e.g., ethanol, acetone).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration with a strong base.[8][9][10]

Apparatus and Materials:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

This compound

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. Gentle warming may be required to aid dissolution; cool to room temperature before proceeding.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

-

Begin stirring the solution at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly and stabilized at a high value (e.g., pH 11-12).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method using n-octanol and water.[11][12][13]

Apparatus and Materials:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

This compound

Procedure:

-

Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for several hours, then allowing the layers to separate.

-

Prepare a stock solution of this compound of known concentration in the pre-saturated n-octanol.

-

In a separatory funnel or vial, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water (a 1:1 volume ratio is common).

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared for accurate quantification.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Synthesis and Characterization Workflow

While this compound is not known to be involved in biological signaling pathways, its synthesis and subsequent characterization are fundamental workflows for researchers.

Synthesis of this compound

One common laboratory synthesis involves the hydrolysis of 3-acetylbenzonitrile.[14]

Caption: Synthetic pathway for this compound via hydrolysis.

Physicochemical Characterization Workflow

A logical workflow for the comprehensive characterization of a synthesized or procured sample of this compound is presented below.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. CAS 586-42-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound| CAS No:586-42-5|ZaiQi Bio-Tech [chemzq.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. pennwest.edu [pennwest.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. web.williams.edu [web.williams.edu]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3-Acetylbenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetylbenzoic acid (CAS No: 586-42-5), a valuable building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key spectroscopic data (NMR, IR, and Mass Spectrometry) in a structured and accessible format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.57 | s | 1H | -COOH |

| 8.38 - 7.89 | m | 2H | Ar-H |

| 7.68 - 7.55 | m | 1H | Ar-H |

| 7.47 | t | 2H | Ar-H |

Note: Spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | -COOH |

| 133.8 | Ar-C |

| 130.2 | Ar-C |

| 129.3 | Ar-C |

| 128.5 | Ar-C |

Note: Spectrum acquired in CDCl₃ at 101 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state (KBr) infrared spectrum of this compound shows a characteristic single broad asymmetric peak at 1686 cm⁻¹ for both the carboxylic acid and ketone C=O functional groups.[1] This broadening is typical for hydrogen-bonded carboxylic acids. In a chloroform (CHCl₃) solution, this combined absorption is observed at the same wavenumber.[1]

A more detailed assignment of the principal IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1686 | C=O stretch | Carboxylic Acid & Ketone |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 950-900 | O-H bend (broad) | Carboxylic Acid |

Mass Spectrometry (MS)

The molecular ion peak [M]⁺• is expected at m/z 164, corresponding to the molecular weight of this compound (C₉H₈O₃). Key fragmentation pathways for aromatic carboxylic acids and ketones would likely lead to the following significant fragments:

| m/z | Proposed Fragment Ion | Description |

| 164 | [C₉H₈O₃]⁺• | Molecular Ion |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 121 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (from cleavage of the acetyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from the benzoyl cation) |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard can be added.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

The sample is typically introduced into the mass spectrometer via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples. For direct insertion, a small amount of the solid sample is placed in a capillary tube.

Ionization and Analysis:

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of 3-Acetylbenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-acetylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. Due to the limited availability of extensive quantitative solubility data for this compound, this guide also incorporates and references data for its structural isomer, 4-acetylbenzoic acid, to provide a broader understanding of the solubility behavior of acetylbenzoic acids.

Introduction to this compound

This compound, also known as m-acetylbenzoic acid, is an aromatic organic compound with the chemical formula C₉H₈O₃.[1] It is a white to off-white crystalline solid characterized by the presence of both a carboxylic acid and a ketone functional group attached to a benzene ring.[1] This bifunctional nature makes it a versatile building block in organic synthesis.[1][2]

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 586-42-5 | [3][4] |

| Molecular Weight | 164.16 g/mol | [3][4] |

| Melting Point | 169-171 °C | |

| Appearance | White to off-white crystalline solid | [1] |

Solubility of Acetylbenzoic Acids

The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the presence of intermolecular forces. As a molecule with both a polar carboxylic acid group and a moderately polar acetyl group, as well as a nonpolar benzene ring, this compound exhibits varied solubility in different organic solvents.

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in polar organic solvents such as ethanol, acetone, and methanol.[1] Its solubility in nonpolar solvents is expected to be lower. Due to its carboxylic acid group, it is soluble in aqueous base solutions through the formation of a salt.

Quantitative Solubility Data

Table 1: Solubility of 4-Acetylbenzoic Acid in Various Organic Solvents [5]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Acetic Acid | 303.15 | 0.1023 |

| 323.15 | 0.1845 | |

| 343.15 | 0.3087 | |

| 363.15 | 0.4852 | |

| 383.15 | 0.6891 | |

| p-Cymene | 303.15 | 0.0041 |

| 323.15 | 0.0089 | |

| 343.15 | 0.0182 | |

| 363.15 | 0.0351 | |

| 383.15 | 0.0645 | |

| tert-Butylbenzene | 303.15 | 0.0035 |

| 323.15 | 0.0078 | |

| 343.15 | 0.0163 | |

| 363.15 | 0.0321 | |

| 383.15 | 0.0602 | |

| Water | 303.15 | 0.0001 |

| 323.15 | 0.0003 | |

| 343.15 | 0.0006 | |

| 363.15 | 0.0012 | |

| 383.15 | 0.0023 | |

| Water-Acetic Acid (1:1 vol) | 303.15 | 0.0456 |

| 323.15 | 0.0897 | |

| 343.15 | 0.1623 | |

| 363.15 | 0.2711 | |

| 383.15 | 0.4215 |

Data for 4-acetylbenzoic acid is presented as a proxy for this compound.

Experimental Protocols for Solubility Determination

The following protocols describe common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Isothermal Gravimetric Method

This is a widely used and accurate method for determining equilibrium solubility.[6][7][8][9][10]

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Filtration apparatus (e.g., syringe with a PTFE filter)

-

Pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the solution to settle, ensuring a clear supernatant is present.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a PTFE filter into a pre-weighed vial.

-

Record the mass of the vial containing the saturated solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

The mass of the dissolved solute and the mass of the solvent can then be used to calculate the solubility in various units (e.g., g/100g solvent, mole fraction).

Spectroscopic Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Materials:

-

UV-Vis spectrophotometer

-

Calibrated quartz cuvettes

-

This compound

-

Selected organic solvent

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).

-

Prepare a saturated solution of this compound at a constant temperature as described in the isothermal gravimetric method (steps 1-4).

-

Carefully withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal gravimetric method.

Caption: Workflow for Isothermal Gravimetric Solubility Determination.

Biological Activity and Signaling Pathways

Current scientific literature does not indicate a well-defined, direct role for this compound in specific biological signaling pathways. Its primary significance in the life sciences is as a precursor or intermediate in the synthesis of more complex, biologically active molecules.[1] For instance, derivatives of this compound have been investigated for their potential biological activities. Therefore, the focus for researchers using this compound should be on its chemical properties that facilitate the synthesis of target molecules for drug discovery and development.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in common organic solvents. While quantitative, temperature-dependent data for this specific isomer is scarce, the provided data for 4-acetylbenzoic acid offers a useful reference point for researchers and chemical engineers. The detailed experimental protocols for the isothermal gravimetric and spectroscopic methods provide a solid foundation for laboratories to determine the solubility of this compound in solvents relevant to their specific applications. A clear understanding of these solubility characteristics is essential for the efficient design of synthetic routes, purification processes, and the formulation of products containing this versatile chemical intermediate.

References

- 1. CAS 586-42-5: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-乙酰苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound| CAS No:586-42-5|ZaiQi Bio-Tech [chemzq.com]

- 4. This compound | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmacyjournal.info [pharmacyjournal.info]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Acetylbenzoic Acid Derivatives

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutic agents continues, a growing body of research is illuminating the diverse biological activities of 3-Acetylbenzoic acid and its derivatives. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the anti-inflammatory, antimicrobial, and anticancer potential of this promising class of compounds. Through a meticulous compilation of quantitative data, experimental protocols, and pathway visualizations, this document aims to accelerate further investigation and development in this critical area of medicinal chemistry.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Derivatives of benzoic acid have long been recognized for their anti-inflammatory properties.[1] The strategic placement of substituents on the aromatic ring significantly influences their pharmacological profile.[1] Studies suggest that this compound derivatives may exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) cascades.[1]

A notable derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model.[2] This compound was shown to reduce white blood cell concentration, mitigate lung injury, and maintain normal body temperature in response to the inflammatory stimulus.[2] In silico studies further support these findings, indicating a higher binding affinity of this derivative for the COX-2 enzyme compared to acetylsalicylic acid (ASA), suggesting a potential mechanism of action through the inhibition of prostaglandin synthesis.[2] The proposed mechanism involves the inhibition of the LPS-induced NF-κB signaling pathway.[2]

Another area of interest lies in the development of 3-amide benzoic acid derivatives as potent antagonists of the P2Y14 receptor (P2Y14R), which plays a crucial role in inflammatory processes.[3] One such antagonist, compound 16c, exhibited remarkable potency with an IC50 value of 1.77 nM and demonstrated significant anti-inflammatory effects in MSU-treated THP-1 cells.[3]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound/Derivative | Assay | Target | Key Findings | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | COX-2, NF-κB | Reduced WBC, mitigated lung injury, maintained body temperature. | [2] |

| 3-Amide benzoic acid derivative (16c) | MSU-treated THP-1 cells | P2Y14R | IC50 = 1.77 nM | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema Test

The anti-inflammatory activity of benzoic acid derivatives can be assessed using the carrageenan-induced paw edema test in rats, a widely accepted model for acute inflammation.

Materials:

-

White laboratory outbred rats

-

Carrageenan solution (1% in saline)

-

Test compound (e.g., (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid)

-

Positive control (e.g., Diclofenac)

-

Vehicle (e.g., saline, DMSO)

-

Plethysmometer

Procedure:

-

Fast the rats overnight prior to the experiment.

-

Administer the test compound, positive control, or vehicle to different groups of rats via intraperitoneal (i.p.) injection at specified doses (e.g., 5, 25, and 125 mg/kg).

-

After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by a this compound derivative.

Antimicrobial Activity: Combating Microbial Growth and Biofilm Formation

Benzoic acid and its derivatives are known for their antimicrobial properties and are utilized as preservatives in various products.[4][5] Research has demonstrated that these compounds can inhibit the growth of a range of microorganisms.[4] The mechanism of antibacterial action often involves the disruption of bacterial cell homeostasis through the release of H+ ions into the cytoplasm.[4]

Recent studies have highlighted the potential of benzoic acid derivatives as effective antibiofilm agents. For instance, 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid have shown potent activity against Klebsiella pneumoniae biofilms by targeting the adhesin MrkD1P.[6] At low concentrations (4 and 8 mg/mL, respectively), these compounds effectively inhibited biofilm formation by 97% and 89%, respectively, by restricting cell attachment.[6]

Quantitative Data Summary: Antimicrobial Activity

| Compound/Derivative | Organism | Activity | Key Findings | Reference |

| 3-Hydroxy benzoic acid | Klebsiella pneumoniae | Antibiofilm | 97% biofilm reduction at 4 mg/mL | [6] |

| 2,5-Dihydroxybenzoic acid | Klebsiella pneumoniae | Antibiofilm | 89% biofilm reduction at 8 mg/mL | [6] |

| Benzoic acid | E. coli O157:H7 | Antibacterial | MIC = 1 mg/mL | [5] |

| 2-Hydroxybenzoic acid | E. coli O157:H7 | Antibacterial | MIC = 1 mg/mL | [5] |

| 3,4,5-Trihydroxybenzoic acid | E. coli | Antibacterial | MIC = 1.5–2.5 mg/mL | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of this compound derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Materials:

-

Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add a standardized amount to each well of the microtiter plate.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The absorbance can also be read using a plate reader.

Experimental Workflow: Biofilm Inhibition Assay

Caption: Workflow for assessing the antibiofilm activity of this compound derivatives.

Anticancer Activity: A Multi-pronged Approach to Inhibit Cancer Cell Proliferation

Benzoic acid derivatives have emerged as a significant class of compounds with promising anticancer potential.[7][8] Their mechanisms of action are diverse and can involve the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[8][9]

One important target in cancer therapy is histone deacetylase (HDAC).[9] Certain naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been shown to inhibit HDAC activity, leading to the suppression of cancer cell growth.[9] This inhibition induces reactive oxygen species (ROS) and caspase-3-mediated apoptosis, arrests the cell cycle in the G2/M phase, and increases the sub-G0-G1 cell population.[9]

Furthermore, synthetic derivatives of benzoic acid have been evaluated for their in vitro anticancer activity against various cancer cell lines. For example, a series of 3,6-diphenyl-[1][10][11]triazolo[3,4-b][1][4][11]thiadiazole derivatives incorporating a benzoic acid moiety have been synthesized and tested.[7] Similarly, 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have also been investigated for their anticancer properties.[7]

Quantitative Data Summary: Anticancer Activity

| Compound/Derivative | Cell Line | Assay | Key Findings | Reference |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | MTT | IC50 = 17.84 µM | [7] |

| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative (Compound 14) | MCF-7 | MTT | IC50 = 15.6 µM | [7] |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid derivative (Compound 1) | MDA-MB-468 | MTT | IC50 = 1.4 µg/ml | [7] |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid derivative (Compound 2) | MDA-MB-468 | MTT | IC50 = 3.7 µg/ml | [7] |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 | HDAC inhibition | Reduced HDAC activity by 70% and 68% respectively | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of this compound derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Relationship: HDAC Inhibition and Apoptosis Induction

Caption: Mechanism of anticancer activity via HDAC inhibition by a benzoic acid derivative.

Conclusion and Future Directions

The collective evidence presented in this technical guide underscores the significant therapeutic potential of this compound and its derivatives as anti-inflammatory, antimicrobial, and anticancer agents. The versatility of the benzoic acid scaffold allows for extensive chemical modifications, offering a promising avenue for the development of novel drug candidates with enhanced efficacy and selectivity.

Future research should focus on elucidating the precise structure-activity relationships of this compound derivatives to optimize their biological activities. Further in-depth mechanistic studies are crucial to fully understand their interactions with molecular targets and signaling pathways. Moreover, comprehensive preclinical and clinical investigations are warranted to translate these promising laboratory findings into tangible therapeutic benefits for patients. The continued exploration of this chemical class holds great promise for addressing unmet medical needs in the treatment of a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of some benzoic acid derivatives on polymorphonuclear leukocyte accumulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

3-Acetylbenzoic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

3-Acetylbenzoic acid, a bifunctional aromatic compound, has emerged as a significant precursor in the landscape of organic synthesis. Its unique structure, featuring both a carboxylic acid and a ketone functional group, offers dual reactivity, making it a valuable building block for a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its role in the development of pharmaceuticals and other high-value chemical entities.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid.[1] Its structure consists of a benzene ring substituted at the 1- and 3-positions with a carboxylic acid and an acetyl group, respectively.[1] This arrangement dictates its solubility, rendering it soluble in organic solvents like ethanol and acetone, while having limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [1][2][3] |

| Molecular Weight | 164.16 g/mol | [3][4] |

| CAS Number | 586-42-5 | [1][3][4] |

| Melting Point | 169-171 °C | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in ethanol, acetone; limited in water | [1] |

| InChIKey | CHZPJUSFUDUEMZ-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC(=O)c1cccc(c1)C(O)=O | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) | A single broad, asymmetric peak at 1686 cm⁻¹ in KBr, representing both C=O stretches of the ketone and carboxylic acid. | [2] |

| ¹H NMR | Signals corresponding to the methyl protons of the acetyl group, aromatic protons, and the acidic proton of the carboxylic acid are expected. | [3][5] |

| Crystal Structure | Monoclinic crystal system. Molecules form centrosymmetric hydrogen-bonded dimers. | [2][6] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides context for its purity and potential impurities. A common laboratory-scale synthesis involves the hydrolysis of 3-acetylbenzonitrile.

-

Reaction Setup: To a solution of 3-acetylbenzonitrile (850 mg, 5.82 mmol) in methanol (25 mL), add 6M Sodium hydroxide (25 mL).

-

Heating: Heat the reaction mixture at 90°C overnight.

-

Work-up: Concentrate the reaction mixture to remove methanol. Wash the remaining aqueous layer with dichloromethane (2 x volumes).

-

Acidification: Acidify the aqueous layer to a pH of approximately 3 using 12M HCl.

-

Extraction: Extract the resulting precipitate with ethyl acetate.

-

Purification: Wash the organic layer with water and saturated brine, then dry over anhydrous sodium sulfate.

-

Isolation: Filter the solution and concentrate under reduced pressure to yield this compound.

This protocol affords the product in a high yield of approximately 92%.[5]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The carboxylic acid can undergo nucleophilic acyl substitution, while the ketone is susceptible to nucleophilic addition and reactions at the α-carbon. Both substituents are meta-directing in electrophilic aromatic substitution reactions.

Figure 1: Key reaction pathways originating from this compound.

The carboxylic acid moiety is a prime site for modifications, including esterification and amidation, which are fundamental steps in the synthesis of numerous pharmaceutical agents.

A. Esterification

Esterification is readily achieved under acidic conditions. For instance, this compound has been used in the preparation of methyl 3-acetylbenzoate.[4][7]

Table 3: Synthesis of Methyl 3-acetylbenzoate

| Reactants | Reagents/Conditions | Product | Application | Reference |

| This compound, Methanol | Concentrated H₂SO₄ (catalyst), Reflux | Methyl 3-acetylbenzoate | Intermediate for further derivatization | [4][7] |

B. Amide Formation

The conversion to amides can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using peptide coupling agents like dicyclohexylcarbodiimide (DCC).[8] These methods are crucial for incorporating the 3-acetylbenzoyl scaffold into peptide-like structures or other amide-containing drug candidates.

The acetyl group provides another handle for synthetic transformations, most commonly reduction to a secondary alcohol.

A. Selective Reduction

Selective reduction of the ketone can be achieved using mild reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid group intact. This leads to the formation of 3-(1-hydroxyethyl)benzoic acid, a valuable chiral intermediate.

The true synthetic power of this compound is realized when both functional groups are manipulated in a controlled sequence.

A. Reduction of Both Functional Groups

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane in tetrahydrofuran (BH₃/THF) will reduce both the ketone and the carboxylic acid.[8] For example, this compound serves as a precursor in the preparation of 3-(2-hydroxyethyl)benzyl alcohol.[4][7] This transformation highlights the utility of the precursor in generating diol structures.

Figure 2: Workflow illustrating the divergent synthesis of derivatives.

Role in the Synthesis of Bioactive Molecules

Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties.[9][10] The structural framework of this compound is particularly valuable for generating libraries of compounds for high-throughput screening. For instance, novel benzoic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes implicated in neurodegenerative diseases like Alzheimer's.[10] The ability to independently modify the ketone and carboxylic acid functionalities allows for systematic structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug discovery.

Safety and Handling

This compound is considered an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[11] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.[4] It should be stored in a dry, well-ventilated place away from strong oxidizing agents.[12]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its bifunctional nature provides a platform for divergent synthesis, enabling the efficient construction of a wide range of molecular architectures. From simple ester and amide derivatives to more complex bioactive molecules, the applications of this compound are extensive. For researchers and professionals in drug development, this compound represents a key starting material for exploring novel chemical space and developing next-generation therapeutics. Its predictable reactivity and commercial availability ensure its continued importance in the field of synthetic chemistry.

References

- 1. CAS 586-42-5: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-Acetylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 586-42-5 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 586-42-5 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

An In-Depth Technical Guide to 3-Acetylbenzoic Acid: Properties, Synthesis, Analysis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetylbenzoic acid, a versatile organic compound with applications in chemical synthesis and potential relevance in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and analytical methodologies. While the direct biological activity and specific signaling pathway interactions of this compound are not extensively documented, this guide explores the known biological context of closely related benzoic acid derivatives to provide a framework for future research and drug discovery efforts.

Chemical Identity and Synonyms

This compound is a substituted aromatic carboxylic acid. A comprehensive list of its alternative names, CAS registry number, and other identifiers are provided in Table 1 for clear identification and cross-referencing in research and procurement.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | This compound |

| CAS Registry Number | 586-42-5[1] |

| Molecular Formula | C₉H₈O₃[1] |

| Molecular Weight | 164.16 g/mol [1] |

| InChI Key | CHZPJUSFUDUEMZ-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)C1=CC=CC(=C1)C(=O)O[1] |

| Common Synonyms | m-Acetylbenzoic acid[1] |

| 3-Carboxyacetophenone[1] | |

| 3'-Acetophenonecarboxylic acid[2] | |

| Acetophenone-3-carboxylic acid[1] | |

| Benzoic acid, 3-acetyl-[1] | |

| NSC 2932[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 169-171 °C | |

| Boiling Point | 342.8 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |

| pKa | 3.83 (25 °C) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 3-acetylbenzonitrile. The following protocol is adapted from established procedures.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 3-acetylbenzonitrile (1 equivalent) in methanol, add 6M aqueous sodium hydroxide.

-

Hydrolysis: Heat the reaction mixture at 90°C overnight.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Wash the remaining aqueous layer with dichloromethane (2x) to remove any unreacted starting material.

-

Acidification: Carefully acidify the aqueous layer to approximately pH 3 with 12M hydrochloric acid. A precipitate should form.

-

Product Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and saturated brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization from a suitable solvent system, typically water or an alcohol-water mixture.

Experimental Workflow for Recrystallization

Caption: General workflow for the purification of this compound by recrystallization.

Detailed Methodology:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., water).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to obtain the pure this compound.

Analytical Methods

Accurate characterization and quantification of this compound are crucial. The following are outlines of common analytical techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC is a suitable method for the analysis of this compound. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.

-

Typical Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: Due to its low volatility, this compound requires derivatization before GC-MS analysis. A common method is to convert the carboxylic acid to a more volatile ester, such as a trimethylsilyl (TMS) ester.

-

Derivatization (Example): React the dried sample with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 60-70 °C) for a specified time.

-

Typical GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: An appropriate temperature gradient to ensure good separation.

-

MS Detection: Electron ionization (EI) with scanning over a suitable mass range.

-

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and environment of the protons in the molecule. The aromatic protons will appear in the downfield region, while the acetyl protons will be a singlet in the upfield region. The carboxylic acid proton is often broad and may exchange with deuterated solvents.

-

¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbons of the acetyl and carboxylic acid groups will be significantly downfield.

Biological Relevance and Future Directions

While specific studies detailing the biological activity and mechanism of action of this compound are limited in publicly available literature, the broader class of benzoic acid derivatives has been a subject of interest in drug discovery.[2]

Logical Relationship of Benzoic Acid Derivatives in Drug Discovery

Caption: The role of benzoic acid derivatives as scaffolds in drug discovery.

It is known that derivatives of benzoic acid can exhibit a range of biological activities, including antimicrobial and anticancer effects.[2] The specific substitutions on the benzene ring play a crucial role in determining the compound's pharmacological profile. This compound serves as a valuable intermediate in the synthesis of more complex molecules that may possess biological activity.[2][4]

For researchers in drug development, this compound represents a starting point for the synthesis of compound libraries. The acetyl and carboxylic acid functional groups are amenable to a variety of chemical transformations, allowing for the generation of diverse structures for screening in various biological assays.

Future research should focus on:

-

Screening this compound and its derivatives in a broad range of cell-based and biochemical assays to identify potential biological targets.

-

Investigating its metabolic fate to understand its stability and potential for prodrug design.

-

Exploring its potential as an enzyme inhibitor, given that many small molecule drugs target enzymatic pathways.

Conclusion

This compound is a well-characterized compound with established methods for its synthesis, purification, and analysis. While its own biological activity is not yet well-defined, its utility as a chemical intermediate and a scaffold for medicinal chemistry makes it a compound of significant interest to researchers and scientists in the field of drug development. This guide provides the foundational technical information necessary to work with this compound and explore its potential in various scientific applications.

References

Thermal Stability and Degradation of 3-Acetylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 3-Acetylbenzoic acid. Due to a notable scarcity of direct experimental data in publicly accessible literature for this specific compound, this guide establishes a framework for its thermal analysis based on established principles and data from structurally related compounds, namely benzoic acid and its derivatives. The guide details standardized experimental protocols for determining key thermal parameters and presents a logical workflow for assessing the thermal stability of this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to design and execute appropriate stability studies.

Introduction

This compound (CAS 586-42-5) is a bifunctional organic compound containing both a carboxylic acid and a ketone functional group.[1][2][3] Its structural features make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4] A thorough understanding of the thermal stability and degradation profile of this compound is paramount for ensuring its quality, safety, and efficacy in various applications, particularly in drug development where manufacturing, formulation, and storage processes often involve thermal stress.

This guide summarizes the known physical properties of this compound and provides detailed, standardized methodologies for its thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, a theoretical degradation pathway is proposed based on the known reactivity of its functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The melting point is a critical parameter for assessing the purity and thermal behavior of a solid compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₃ | [1][2][3] |

| Molecular Weight | 164.16 g/mol | [1][2][3] |

| CAS Number | 586-42-5 | [1][2][3] |

| Melting Point | 169-171 °C | [4] |

| Appearance | White to light yellow crystalline powder |

Experimental Protocols for Thermal Analysis

While specific experimental data for the thermal analysis of this compound is not widely available, the following standardized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These methodologies are based on common practices for the analysis of organic compounds and can be adapted to evaluate this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to identify any other thermal events such as polymorph transitions or the onset of decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis:

-

The onset temperature of the sharp endothermic peak is recorded as the melting point.

-

The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).

-

Any exothermic events following the melting endotherm may indicate the onset of thermal decomposition.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

The onset temperature of mass loss is determined from the TGA curve, indicating the beginning of decomposition.

-

The temperatures at which specific percentages of mass loss occur (e.g., 5%, 10%, 50%) are recorded.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

-

Predicted Thermal Stability and Degradation

In the absence of specific experimental data for this compound, its thermal behavior can be inferred from its structural analogue, benzoic acid, and other substituted benzoic acids.

Predicted Thermal Data

The thermal stability of this compound is expected to be primarily influenced by the carboxylic acid and acetyl functional groups. The melting point is well-defined at 169-171 °C.[4] Decomposition is anticipated to occur at temperatures significantly above the melting point. For comparison, benzoic acid begins to decompose at much higher temperatures, with studies conducted at 475-499 °C.[5] However, the presence of the acetyl group may influence the overall stability. The following table provides a template for recording expected and experimental thermal data.

Table 2: Thermal Analysis Data for this compound (Template for Experimental Results)

| Parameter | Expected Range/Value | Experimental Value |

| DSC | ||

| Melting Point (Tₘ) | 169-171 °C | |

| Enthalpy of Fusion (ΔHfus) | To be determined | |

| Onset of Decomposition (Tₒ) | > 200 °C | |

| TGA | ||

| Onset of Decomposition (Tₒ) | > 200 °C | |

| Temperature at 5% Mass Loss | To be determined | |

| Temperature at 50% Mass Loss | To be determined | |

| Residual Mass at 600 °C | To be determined |

Proposed Thermal Degradation Pathway

The primary thermal degradation pathway for many carboxylic acids is decarboxylation.[6] For this compound, it is plausible that the initial degradation step involves the loss of carbon dioxide from the carboxylic acid group to form acetophenone. At higher temperatures, further degradation of the acetophenone molecule could occur. The proposed pathway is illustrated in the diagram below. It is important to note that this is a theoretical pathway and requires experimental verification, for instance, by analyzing the evolved gases during TGA using a coupled mass spectrometer (TGA-MS).

Caption: Proposed thermal degradation pathway for this compound.

Experimental Workflow and Logic

The assessment of the thermal stability of this compound should follow a logical progression of experiments. The following diagram outlines a recommended workflow.

Caption: Recommended workflow for thermal stability analysis.

Conclusion

This technical guide has outlined the key considerations for evaluating the thermal stability and degradation of this compound. While direct experimental data remains limited, the provided standardized protocols for DSC and TGA, along with the proposed theoretical degradation pathway, offer a robust framework for researchers to initiate and conduct comprehensive stability assessments. The generation of empirical data through these methodologies is crucial for ensuring the safe handling, storage, and application of this important chemical intermediate in research and development. It is strongly recommended that the protocols outlined herein are followed to generate specific data for this compound to fill the current knowledge gap.

References

- 1. This compound| CAS No:586-42-5|ZaiQi Bio-Tech [chemzq.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | C9H8O3 | CID 220324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 586-42-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(1-Hydroxyethyl)benzyl Alcohol from 3-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-(1-hydroxyethyl)benzyl alcohol, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, 3-acetylbenzoic acid. The described two-step synthetic pathway involves the selective reduction of the ketone functionality, followed by the reduction of the carboxylic acid. This document offers detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of the target molecule.

Synthetic Pathway Overview

The preparation of 3-(1-hydroxyethyl)benzyl alcohol from this compound is a two-step process. The initial step is the chemoselective reduction of the ketone group in the presence of the carboxylic acid using sodium borohydride (NaBH₄). The resulting intermediate, 3-(1-hydroxyethyl)benzoic acid, is then subjected to a more potent reducing agent, lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid to a primary alcohol, yielding the final product.

Caption: Synthetic pathway for the preparation of 3-(1-hydroxyethyl)benzyl alcohol.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| This compound | C₉H₈O₃ | 164.16 | ≥98% | Commercially Available |

| Sodium borohydride | NaBH₄ | 37.83 | ≥98% | Commercially Available |

| Methanol | CH₃OH | 32.04 | Anhydrous | Commercially Available |

| Lithium aluminum hydride | LiAlH₄ | 37.95 | ≥95% | Commercially Available |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercially Available |

| Hydrochloric acid | HCl | 36.46 | 1 M (aq) | Commercially Available |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Granular | Commercially Available |

Table 2: Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |

| 1 | Ketone Reduction | NaBH₄ | Methanol | 0 to 25 | 2-4 | 85-95% |

| 2 | Carboxylic Acid Reduction | LiAlH₄ | THF | 0 to 65 | 4-6 | 80-90% |

Table 3: Characterization Data for 3-(1-Hydroxyethyl)benzyl alcohol

| Analysis | Expected Data |

| Appearance | Colorless to pale yellow oil or low melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 4H, Ar-H), 4.90 (q, J=6.5 Hz, 1H, CH-OH), 4.68 (s, 2H, CH₂-OH), 2.50 (br s, 2H, OH), 1.50 (d, J=6.5 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.5, 141.0, 128.8, 126.0, 125.5, 124.5, 70.5, 65.0, 25.0 |

| IR (neat, cm⁻¹) | 3350 (br, O-H), 3050, 2970, 2880, 1450, 1050, 790, 700 |

| Mass Spec (EI) | m/z (%): 152 (M⁺), 137, 119, 91 |

Experimental Protocols

Step 1: Synthesis of 3-(1-Hydroxyethyl)benzoic acid

This protocol details the selective reduction of the ketone in this compound using sodium borohydride.

Materials:

-

This compound (10.0 g, 60.9 mmol)

-

Methanol (200 mL)

-

Sodium borohydride (2.30 g, 60.9 mmol)

-

1 M Hydrochloric acid

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

-

Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is approximately 2. This will cause the evolution of hydrogen gas.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add deionized water (100 mL) to the residue, and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1-hydroxyethyl)benzoic acid as a white solid.

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford a white crystalline solid.

Step 2: Synthesis of 3-(1-Hydroxyethyl)benzyl alcohol

This protocol describes the reduction of the carboxylic acid of 3-(1-hydroxyethyl)benzoic acid to a primary alcohol using lithium aluminum hydride.

Materials:

-

3-(1-Hydroxyethyl)benzoic acid (8.0 g, 48.1 mmol)

-

Anhydrous tetrahydrofuran (THF) (250 mL)

-

Lithium aluminum hydride (3.65 g, 96.2 mmol)

-

Deionized water

-

15% Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a dry 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 3-(1-hydroxyethyl)benzoic acid in anhydrous THF (150 mL).

-

Slowly add the solution of 3-(1-hydroxyethyl)benzoic acid to the LiAlH₄ suspension dropwise via an addition funnel over 1 hour. The reaction is highly exothermic and will evolve hydrogen gas.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential, dropwise addition of:

-

Deionized water (3.7 mL)

-

15% Sodium hydroxide solution (3.7 mL)

-

Deionized water (11.1 mL)

-

-

Stir the resulting granular precipitate at room temperature for 1 hour.

-

Filter the solid through a pad of Celite® and wash the filter cake with ethyl acetate (3 x 50 mL).

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 3-(1-hydroxyethyl)benzyl alcohol.

Purification: The crude product can be purified by column chromatography on silica gel (Eluent: 30-50% ethyl acetate in hexanes) to afford the pure product.

Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

-

Sodium borohydride (NaBH₄) is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

-

The quenching of LiAlH₄ is a highly exothermic process and should be performed with extreme caution at 0 °C.

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

Application Notes and Protocols for the Synthesis of Methyl 3-acetylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-acetylbenzoate via the Fischer esterification of 3-acetylbenzoic acid with methanol, utilizing sulfuric acid as a catalyst. The procedure covers the reaction setup, workup, and purification of the final product. Additionally, this document includes a summary of quantitative data and characterization of the product.

Introduction

Methyl 3-acetylbenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other complex organic molecules. The presence of both an ester and a ketone functional group allows for a wide range of subsequent chemical transformations. The synthesis described herein is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is widely used due to its simplicity and generally high yields.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of methyl 3-acetylbenzoate.

| Parameter | This compound | Methanol | Sulfuric Acid (conc.) | Methyl 3-acetylbenzoate |

| Molecular Formula | C₉H₈O₃ | CH₄O | H₂SO₄ | C₁₀H₁₀O₃ |

| Molar Mass ( g/mol ) | 164.16 | 32.04 | 98.08 | 178.18 |

| Amount (g) | 8.21 | 50 | ~2 | |

| Amount (mol) | 0.05 | ~1.25 | ~0.02 | |

| Volume (mL) | - | 63 | 1 | |

| Density (g/mL) | - | 0.792 | 1.84 | |

| Purity | >98% | Reagent Grade | 98% | >95% |

| Theoretical Yield (g) | - | - | - | 8.91 |

| Typical Actual Yield | - | - | - | 7.5 - 8.5 g (84-95%) |

Experimental Protocol

Materials and Equipment

-

This compound

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Dichloromethane

-